molecular formula C18H19FN2O3S B2557504 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946334-41-4

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2557504
CAS RN: 946334-41-4
M. Wt: 362.42
InChI Key: MGCOCQQKEPGCNM-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as FPQS, is a compound that has recently gained attention in the field of medicinal chemistry. This compound is a sulfonamide-based small molecule that has shown potential in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization This compound and its derivatives are primarily explored for their synthetic methodologies and potential applications in various fields of research. For example, the intramolecular substitution reactions have been utilized to synthesize ring-fluorinated quinolines and isoquinolines, providing a valuable approach for the generation of fluorinated heterocycles with potential biological activity (Ichikawa et al., 2006).

Catalysis and Fluorescence The compound's derivatives have also been applied in catalysis and as fluorescence probes. For instance, aromatic sulfonamides bearing pyridinyl rings have been synthesized and shown to act as efficient catalysts in transfer hydrogenation reactions, indicating their utility in synthetic chemistry and potential industrial applications (Dayan et al., 2013). Furthermore, studies on fluorophores for zinc(II) detection have highlighted the significance of sulfonamide derivatives in developing sensitive and selective probes for bioimaging and diagnostics (Kimber et al., 2001).

Antitumor Activity Research into novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has identified new classes of antitumor agents, demonstrating the therapeutic potential of these compounds in cancer treatment. Some synthesized compounds exhibited more potent in vitro antitumor activity than Doxorubicin, a reference drug, highlighting their significance in medicinal chemistry (Alqasoumi et al., 2010).

Enzyme Inhibition The development and study of benzenesulfonamide derivatives have also extended to enzyme inhibition, particularly targeting cyclooxygenase-2 (COX-2). This is critical in the design of anti-inflammatory drugs and understanding the molecular basis of inflammation and pain (Pal et al., 2003).

Molecular Interactions Explorations into the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides have also been reported. These studies not only provide insights into the mechanism of action of potential therapeutic agents but also contribute to the development of selective inhibitors for various isoforms of carbonic anhydrases, which are relevant in conditions like glaucoma and edema (Bruno et al., 2017).

properties

IUPAC Name

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCOCQQKEPGCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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